molecular formula C22H22N2O6 B12893132 Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate CAS No. 6139-70-4

Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate

Cat. No.: B12893132
CAS No.: 6139-70-4
M. Wt: 410.4 g/mol
InChI Key: XEMGYZYJAUYWMF-UHFFFAOYSA-N
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Description

Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazolidinyl ring substituted with phenyl groups and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate typically involves the reaction of potassium phthalimide with diethyl bromomalonate. The reaction proceeds under controlled conditions to yield the desired product . The general reaction scheme can be represented as follows:

    Reactants: Potassium phthalimide and diethyl bromomalonate.

    Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.

    Product: Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The phenyl groups and ester functionalities can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate: Similar in structure but with an isoindoline ring instead of a pyrazolidinyl ring.

    Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate: A closely related compound with slight variations in the substituents.

Uniqueness

Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate is unique due to its specific substitution pattern and the presence of both phenyl groups and a malonate ester

Properties

CAS No.

6139-70-4

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)propanedioate

InChI

InChI=1S/C22H22N2O6/c1-3-29-21(27)18(22(28)30-4-2)17-19(25)23(15-11-7-5-8-12-15)24(20(17)26)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3

InChI Key

XEMGYZYJAUYWMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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